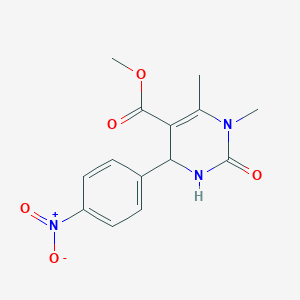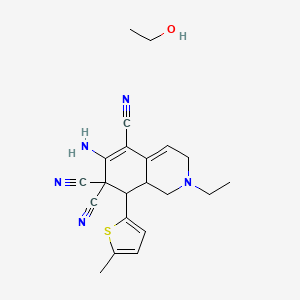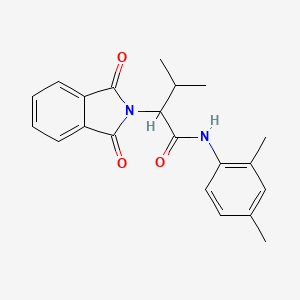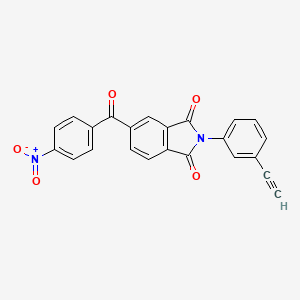
1-(4-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine, also known as 4-Fluoromethamphetamine (4-FMA), is a synthetic compound belonging to the amphetamine class of drugs. It is a potent stimulant that has been studied for its potential use in scientific research. The purpose of
Mecanismo De Acción
The mechanism of action of 4-FMA involves the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation and alertness. It also leads to increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMA include increased dopamine, norepinephrine, and serotonin release in the brain. This leads to increased stimulation, alertness, and euphoria. It also leads to increased heart rate, blood pressure, and body temperature. Long-term use of 4-FMA can lead to neurotoxicity and damage to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-FMA in lab experiments is its potency and selectivity. It has been shown to have similar effects to other amphetamine compounds but with fewer side effects. One limitation is its potential for neurotoxicity and damage to the brain. This can make it difficult to use in long-term studies.
Direcciones Futuras
The future directions for 4-FMA research include further studies on its potential use as a treatment for ADHD, narcolepsy, and obesity. It also includes studies on its potential as a cognitive enhancer and for its neuroprotective properties. Further studies are needed to determine the long-term effects of 4-FMA use and its potential for addiction. Additionally, research is needed to develop safer and more effective compounds for scientific research purposes.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine is a synthetic compound belonging to the amphetamine class of drugs. It has been studied for its potential use in scientific research and has been shown to have similar effects to other amphetamine compounds. Its mechanism of action involves the release of dopamine, norepinephrine, and serotonin in the brain leading to increased stimulation and alertness. It has advantages and limitations for lab experiments and future directions for research include further studies on its potential use as a treatment for various conditions and for its neuroprotective properties.
Métodos De Síntesis
The synthesis of 4-FMA involves the reaction between 4-fluoroamphetamine and phenylpropanolamine. This reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-FMA has been studied for its potential use in scientific research. It has been shown to have similar effects to other amphetamine compounds such as methamphetamine and amphetamine. It has been studied for its potential use in the treatment of ADHD, narcolepsy, and obesity. It has also been studied for its potential use as a cognitive enhancer and for its neuroprotective properties.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2/c1-17(7-8-18-5-3-2-4-6-18)22-13-15-23(16-14-22)20-11-9-19(21)10-12-20/h2-6,9-12,17H,7-8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDARRQFNEBYXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5187026.png)



![N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)

![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)

![4-(4-methoxyphenyl)-2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5187124.png)
![1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5187129.png)
![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5187134.png)
